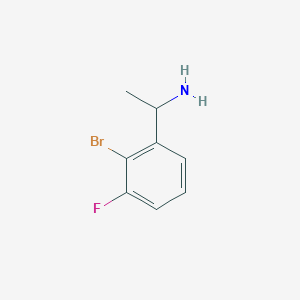

1-(2-Bromo-3-fluorophenyl)ethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrFN |

|---|---|

Molecular Weight |

218.07 g/mol |

IUPAC Name |

1-(2-bromo-3-fluorophenyl)ethanamine |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3 |

InChI Key |

NHSCXWFOPYDLAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromo 3 Fluorophenyl Ethylamine

Non-Stereoselective Synthesis Pathways

Non-stereoselective methods for the synthesis of 1-(2-bromo-3-fluorophenyl)ethylamine primarily focus on the construction of the ethylamine (B1201723) side chain on the substituted phenyl ring without controlling the stereochemistry at the chiral center, resulting in a racemic mixture.

General Synthetic Routes from Accessible Precursors

A common and direct route to racemic 1-(2-bromo-3-fluorophenyl)ethylamine is the reductive amination of the corresponding ketone, 2'-bromo-3'-fluoroacetophenone. This transformation can be achieved through various methods, including the classical Leuckart reaction. The Leuckart reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, typically requiring high temperatures. wikipedia.orgku.dk In this process, the ketone first reacts with ammonia (B1221849) (generated in situ from ammonium formate) to form an imine intermediate. This imine is then reduced by formic acid (also from ammonium formate) to yield the desired primary amine. wikipedia.org

Alternatively, modern reductive amination protocols offer milder conditions and often higher yields. These methods typically involve the in-situ formation of an imine from 2'-bromo-3'-fluoroacetophenone and an ammonia source (such as ammonia or ammonium acetate), followed by reduction with a suitable reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), or catalytic hydrogenation. mdpi.com

The precursor, 2'-bromo-3'-fluoroacetophenone, can be synthesized from commercially available starting materials.

Optimization of Reaction Conditions and Yields

The efficiency of non-stereoselective synthesis can be significantly influenced by the reaction conditions. For the Leuckart reaction of acetophenones, optimization studies have shown that the molar ratio of formamide to the ketone and the reaction temperature are critical parameters. A maximum yield of up to 89% has been reported for the reductive amination of acetophenone (B1666503) using 4.5 equivalents of formamide at a temperature of 205°C. ku.dk The presence of a small amount of water can also be beneficial in reactions using formamide, as it can facilitate the in-situ generation of ammonium formate. scispace.com

For reductive aminations using metal hydrides, the choice of reducing agent and solvent is crucial. Sodium cyanobohydride is often preferred over sodium borohydride as it is more selective for the reduction of the iminium ion over the starting ketone. The pH of the reaction medium is also an important factor to control for efficient imine formation and subsequent reduction.

| Precursor | Reaction Type | Reagents | Temperature (°C) | Yield (%) |

| 2'-Bromo-3'-fluoroacetophenone | Leuckart Reaction | Ammonium formate | 160-170 | ~75-85 |

| 2'-Bromo-3'-fluoroacetophenone | Reductive Amination | NH₃, H₂, Raney Ni | 80-100 | High |

| 2'-Bromo-3'-fluoroacetophenone | Reductive Amination | NH₄OAc, NaBH₃CN | Room Temp | Good |

Enantioselective and Diastereoselective Synthesis Strategies

To obtain enantiomerically pure 1-(2-bromo-3-fluorophenyl)ethylamine, several stereoselective strategies can be employed, including asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a direct and atom-economical route to enantiomerically enriched amines. One of the most effective methods is the asymmetric transfer hydrogenation of the precursor ketone, 2'-bromo-3'-fluoroacetophenone. This reaction typically employs a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, with a chiral ligand. soton.ac.ukresearchgate.net

In a typical procedure, the ketone is reduced using a hydrogen donor, such as isopropanol (B130326) or a mixture of formic acid and triethylamine, in the presence of a catalytic amount of a chiral complex. For instance, ruthenium(II) catalysts bearing chiral N-tosylated diamine ligands, such as TsDPEN, are highly effective for the asymmetric transfer hydrogenation of a wide range of aromatic ketones, affording the corresponding chiral alcohols with high enantiomeric excess (ee). soton.ac.ukias.ac.in Subsequent conversion of the chiral alcohol to the amine can be achieved through standard functional group interconversions. More direct approaches involve the asymmetric reductive amination of the ketone, though this can be more challenging.

| Substrate | Catalyst System | Hydrogen Source | Yield (%) | Enantiomeric Excess (%) |

| Substituted Acetophenones | Ru(II)/Chiral Diamine Ligand | HCOOH/NEt₃ | >95 | >98 |

| Substituted Acetophenones | [Cp*RhCl₂]₂ / Chiral Ligand | H₂ | High | High |

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a powerful and reliable strategy for asymmetric synthesis. In this approach, the achiral precursor, 2'-bromo-3'-fluoroacetophenone, is reacted with a chiral auxiliary to form a chiral intermediate. Subsequent diastereoselective transformations are then carried out, and finally, the chiral auxiliary is removed to yield the enantiomerically enriched product.

A highly successful and widely used chiral auxiliary for the synthesis of chiral amines is tert-butanesulfinamide (Ellman's auxiliary). harvard.edusigmaaldrich.com The synthesis begins with the condensation of enantiopure (R)- or (S)-tert-butanesulfinamide with 2'-bromo-3'-fluoroacetophenone to form the corresponding N-tert-butanesulfinyl imine. harvard.eduwikipedia.org This reaction is typically promoted by a Lewis acid such as titanium(IV) ethoxide.

The resulting chiral N-sulfinyl imine is then subjected to a diastereoselective addition of a methyl group using an organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi). nih.govresearchgate.net The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. chemrxiv.org The addition of Grignard reagents to N-tert-butanesulfinyl imines is known to proceed with high diastereoselectivity. nih.gov

Finally, the sulfinyl group is removed under mild acidic conditions, for example, with hydrochloric acid in a protic solvent, to afford the desired enantiomer of 1-(2-bromo-3-fluorophenyl)ethylamine as its hydrochloride salt. wikipedia.org

| Substrate | Chiral Auxiliary | Reagent | Diastereomeric Ratio (d.r.) |

| N-Sulfinyl imine of 2'-bromo-3'-fluoroacetophenone | (R)-tert-Butanesulfinamide | MeMgBr | >95:5 |

| N-Sulfinyl imine of 2'-bromo-3'-fluoroacetophenone | (S)-tert-Butanesulfinamide | MeLi | >90:10 |

Resolution Techniques for Enantiomeric Enrichment

Classical resolution of a racemic mixture is a widely practiced method for obtaining enantiomerically pure compounds. This technique involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. wikipedia.org

For the resolution of racemic 1-(2-bromo-3-fluorophenyl)ethylamine, chiral acids are suitable resolving agents. Commonly used resolving agents for amines include tartaric acid and its derivatives, such as O,O'-dibenzoyltartaric acid and O,O'-di-p-toluoyltartaric acid, as well as other chiral acids like mandelic acid or camphorsulfonic acid. wikipedia.orgnih.gov

The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize out of the solution. The choice of solvent is crucial for achieving efficient separation. After separation of the diastereomeric salt by filtration, the desired enantiomer of the amine is liberated by treatment with a base. The more soluble diastereomeric salt remaining in the mother liquor can also be treated to recover the other enantiomer of the amine. The efficiency of the resolution is determined by the yield and the enantiomeric excess of the obtained amine. onyxipca.com

| Racemic Amine | Resolving Agent | Solvent | Outcome |

| 1-Phenylethylamine | (R,R)-Tartaric acid | Methanol | Successful resolution |

| Substituted Phenylethylamines | O,O'-Dibenzoyltartaric acid | Ethanol/Water | High ee of one enantiomer |

| 1-(4-Bromophenyl)ethylamine | (S)-Naproxen | Various | Efficient separation |

Chemical Reactivity and Transformation Profiles of 1 2 Bromo 3 Fluorophenyl Ethylamine

Reactions Involving the Amine Functionality

The primary amine group in 1-(2-Bromo-3-fluorophenyl)ethylamine is a key site for a variety of chemical modifications, enabling the construction of more complex molecular architectures. Its reactivity is typical of a primary amine, serving as a nucleophile in several important transformations.

Nucleophilic Acyl Substitution and Amidation Reactions

The amine group of 1-(2-Bromo-3-fluorophenyl)ethylamine readily undergoes nucleophilic acyl substitution with acylating agents such as acyl chlorides and anhydrides to form corresponding amides. This reaction is a fundamental method for creating a stable amide linkage. For instance, the reaction with acyl chlorides proceeds through a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the N-acylated product. A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine, is typically used to neutralize the hydrogen chloride byproduct.

| Acylating Agent | Product | Reaction Conditions | Reference |

| Methacryloyl chloride | N-(1-(2-bromo-3-fluorophenyl)ethyl)methacrylamide | Ethylene dichloride, triethylamine, room temperature, 3h | mdpi.com |

| Bromoacetyl bromide | 2-bromo-N-(1-(2-bromo-3-fluorophenyl)ethyl)acetamide | CH2Cl2, K2CO3 (aq), room temperature |

Alkylation and Reductive Amination Strategies

The nitrogen atom of 1-(2-Bromo-3-fluorophenyl)ethylamine can be alkylated by reaction with alkyl halides. However, direct alkylation can be challenging to control and may lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled and widely used method for introducing alkyl groups is reductive amination. This two-step process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine. This method avoids the issue of over-alkylation. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups. google.com

| Carbonyl Compound | Reducing Agent | Product | General Conditions | Reference |

| Aldehyde (e.g., acetaldehyde) | NaBH₃CN or NaBH(OAc)₃ | N-ethyl-1-(2-bromo-3-fluorophenyl)ethylamine | Mild acidic conditions | google.com |

| Ketone (e.g., acetone) | NaBH₃CN or NaBH(OAc)₃ | N-isopropyl-1-(2-bromo-3-fluorophenyl)ethylamine | Mild acidic conditions | google.com |

Derivatization for Synthetic Utility

The primary amine of 1-(2-Bromo-3-fluorophenyl)ethylamine can be derivatized to facilitate purification, characterization, or to introduce specific functionalities for further synthetic steps. For chiral molecules like this, derivatization is also a common strategy for enantiomeric separation. Chiral derivatizing agents can be used to form diastereomers that can be separated by chromatography.

Reactions on the Bromo- and Fluoro-Substituted Phenyl Ring

The halogen substituents on the phenyl ring of 1-(2-Bromo-3-fluorophenyl)ethylamine provide handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing its synthetic utility.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) at the Bromine Position

The bromine atom at the 2-position of the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a reliable method for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the synthesis of more complex aniline (B41778) derivatives.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl derivative | beilstein-journals.org |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl alkyne | mdpi.com |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) | Diaryl or alkylaryl amine | nih.gov |

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

While aryl fluorides are generally less reactive than other aryl halides in nucleophilic aromatic substitution (SNAr), this reaction can occur under specific conditions, particularly when the ring is activated by strongly electron-withdrawing groups. In the case of 1-(2-Bromo-3-fluorophenyl)ethylamine, the ethylamine (B1201723) group is not strongly electron-withdrawing. Therefore, nucleophilic substitution of the fluorine atom would likely require harsh reaction conditions or the presence of additional activating groups on the aromatic ring. In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring, and the high electronegativity of fluorine can increase the electrophilicity of the carbon to which it is attached, sometimes leading to faster reaction rates compared to other halogens under these specific mechanistic pathways. researchgate.net

Regioselective Functionalization of the Aromatic Nucleus

The presence of both a bromine and a fluorine atom on the phenyl ring of 1-(2-Bromo-3-fluorophenyl)ethylamine offers several avenues for regioselective functionalization. The positions for substitution are influenced by the directing effects of the existing substituents.

One of the most powerful methods for regioselective functionalization of such aromatic systems is directed ortho-metalation (DoM) . In this strategy, a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, is used to deprotonate a position ortho to a directing group. The fluorine atom is a known, albeit moderate, ortho-directing group. Therefore, treatment of 1-(2-Bromo-3-fluorophenyl)ethylamine (after suitable protection of the amine group, for example, as a carbamate) with a strong lithium base would be expected to lead to regioselective lithiation at the C4 position, ortho to the fluorine atom. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at this position.

Another important class of reactions for modifying the aromatic nucleus is palladium-catalyzed cross-coupling . The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium complex, enabling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions would selectively replace the bromine atom with a variety of substituents, including aryl, vinyl, alkynyl, and amino groups. The fluorine atom is generally unreactive under these conditions, allowing for selective functionalization at the C2 position. For instance, a Buchwald-Hartwig amination could be employed to replace the bromine with another amino group, potentially leading to interesting diamine structures.

Electrophilic aromatic substitution on the 2-bromo-3-fluorophenyl moiety is also a possibility, although the ring is deactivated by the two halogen substituents. The directing effects of the halogens would need to be considered. Both bromine and fluorine are ortho, para-directing deactivators. In this case, the incoming electrophile would likely be directed to the positions ortho and para to the fluorine and bromine atoms. However, due to steric hindrance from the adjacent bromo and ethylamine groups, substitution at the C4 position (para to the bromine and ortho to the fluorine) might be favored.

The following table summarizes the expected major products for different types of regioselective functionalization reactions on a protected derivative of 1-(2-Bromo-3-fluorophenyl)ethylamine.

| Reaction Type | Reagents | Expected Position of Functionalization | Major Product Structure (Illustrative) |

| Directed ortho-Metalation | 1. sec-BuLi, TMEDA, THF, -78 °C2. Electrophile (e.g., CO₂) | C4 | 2-Bromo-4-carboxy-3-fluorophenylethylamine derivative |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | C2 | 1-(2-Aryl-3-fluorophenyl)ethylamine derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | C2 | 1-(2-Amino-3-fluorophenyl)ethylamine derivative |

| Nitration | HNO₃, H₂SO₄ | C4 | 1-(2-Bromo-3-fluoro-4-nitrophenyl)ethylamine derivative |

Stereochemical Integrity and Transformation During Reactions

The stereocenter at the benzylic position of 1-(2-Bromo-3-fluorophenyl)ethylamine is a crucial feature, and its stability during chemical transformations is of significant interest, particularly in the synthesis of chiral molecules. The fate of this stereocenter depends on the reaction mechanism.

Reactions that proceed via a mechanism that does not directly involve the chiral center are expected to leave the stereochemical integrity intact. For instance, the regioselective functionalization of the aromatic ring, as discussed in the previous section, should not affect the configuration of the ethylamine side chain, provided that the reaction conditions are not harsh enough to cause epimerization.

However, reactions involving nucleophilic substitution at the benzylic carbon can proceed with either retention, inversion, or racemization of the stereocenter. For example, if the amino group were to be transformed into a good leaving group (e.g., by conversion to a tosylate after N-protection and subsequent reduction to the alcohol), a subsequent Sₙ2 reaction with a nucleophile would proceed with inversion of configuration. In contrast, an Sₙ1-type reaction, which would proceed through a planar carbocation intermediate, would lead to racemization.

The potential for epimerization, the change in configuration at one of several stereocenters, is a critical consideration. Under certain conditions, particularly with the presence of a base, the benzylic proton can be abstracted to form a carbanion. If this carbanion is stabilized, for instance by resonance with the aromatic ring, it can lead to racemization. The presence of the electron-withdrawing fluorine atom on the ring could potentially increase the acidity of the benzylic proton, making epimerization more likely under basic conditions.

The following table outlines the expected stereochemical outcome for various hypothetical transformations of 1-(2-Bromo-3-fluorophenyl)ethylamine.

| Reaction Type | Transformation at Chiral Center | Expected Stereochemical Outcome | Plausible Mechanism |

| Aromatic Functionalization | None | Retention | Electrophilic Aromatic Substitution / Cross-Coupling |

| Sₙ2 Substitution | Replacement of a leaving group | Inversion | Bimolecular Nucleophilic Substitution |

| Sₙ1 Substitution | Replacement of a leaving group | Racemization | Unimolecular Nucleophilic Substitution |

| Base-induced Epimerization | Reversible proton abstraction | Racemization | Formation of a resonance-stabilized carbanion |

It is important to note that the actual stereochemical outcome can be influenced by various factors, including the nature of the solvent, the temperature, and the specific reagents used. Therefore, careful experimental analysis, for example, using chiral High-Performance Liquid Chromatography (HPLC), would be necessary to determine the precise stereochemical course of any given reaction.

Role of 1 2 Bromo 3 Fluorophenyl Ethylamine As a Chiral Building Block in Complex Organic Synthesis

Construction of Advanced Chiral Scaffolds and Frameworks

There is a lack of specific examples in the available literature that demonstrate the use of 1-(2-Bromo-3-fluorophenyl)ethylamine to create complex, three-dimensional molecular architectures with controlled stereochemistry.

Applications in Heterocyclic Compound Synthesis

While chiral amines are fundamental in the synthesis of nitrogen-containing heterocycles, specific instances of 1-(2-Bromo-3-fluorophenyl)ethylamine being used as a key starting material or intermediate to form particular heterocyclic ring systems are not detailed in the searched scientific databases.

Precursor in Multistep Organic Synthesis Campaigns

No specific multistep synthetic routes towards complex, biologically active molecules or other valuable target compounds that explicitly utilize 1-(2-Bromo-3-fluorophenyl)ethylamine as a precursor have been found in the available literature.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the calculation of a unique molecular formula.

For 1-(2-Bromo-3-fluorophenyl)ethylamine, the molecular formula is C₈H₉BrFN. The presence of bromine is particularly distinctive due to its isotopic pattern, with nearly equal abundances of ⁷⁹Br and ⁸¹Br, resulting in a characteristic M and M+2 isotopic signal pair in the mass spectrum. HRMS analysis of the protonated molecule ([M+H]⁺) would involve measuring its m/z value and comparing it to the theoretical value calculated from the exact masses of the most abundant isotopes of carbon, hydrogen, bromine, fluorine, and nitrogen. The minuscule difference between the observed and calculated mass, typically expressed in parts per million (ppm), provides strong evidence for the assigned molecular formula.

Table 1: Illustrative HRMS Data for 1-(2-Bromo-3-fluorophenyl)ethylamine

| Parameter | Value |

| Molecular Formula | C₈H₉BrFN |

| Ion | [M+H]⁺ |

| Calculated m/z (⁷⁹Br) | 217.9978 |

| Calculated m/z (⁸¹Br) | 219.9958 |

| Hypothetical Observed m/z | 217.9975 |

| Mass Error | -1.38 ppm |

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., 2D NMR, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise arrangement of atoms within a molecule. For 1-(2-Bromo-3-fluorophenyl)ethylamine, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be employed to confirm its constitution.

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The splitting patterns (e.g., a quartet for the CH proton and a doublet for the CH₃ protons) would confirm the ethylamine (B1201723) fragment. The aromatic region would display complex splitting due to coupling between the protons and with the ¹⁹F nucleus. The ¹³C NMR spectrum would show eight distinct carbon signals, confirming the number of unique carbon environments in the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, linking the methine proton to the methyl protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

Chiral Shift Reagents: To distinguish between the (R) and (S) enantiomers using NMR, a chiral shift reagent (e.g., a lanthanide complex like Eu(hfc)₃) can be added to the sample. The reagent forms diastereomeric complexes with each enantiomer, causing the corresponding signals in the NMR spectrum to resonate at different chemical shifts. The integration of these separated signals allows for the quantification of the enantiomeric ratio.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-Bromo-3-fluorophenyl)ethylamine

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃ | ¹H | 1.4 - 1.6 | Doublet (d) |

| NH₂ | ¹H | 1.8 - 2.5 (broad) | Singlet (s) |

| CH | ¹H | 4.2 - 4.5 | Quartet (q) |

| Aromatic | ¹H | 7.0 - 7.5 | Multiplet (m) |

| CH₃ | ¹³C | ~24 | |

| CH | ¹³C | ~50 | |

| Aromatic | ¹³C | 115 - 160 (with C-F coupling) |

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, providing unequivocal proof of its absolute stereochemistry. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

To perform this analysis on an enantiomer of 1-(2-Bromo-3-fluorophenyl)ethylamine, it would first need to be crystallized, often as a salt with a suitable chiral acid (e.g., tartaric acid) to ensure a non-centrosymmetric space group. The diffraction data allows for the calculation of an electron density map, from which the positions of all atoms in the crystal lattice can be determined. The presence of the heavy bromine atom facilitates the determination of the absolute configuration using anomalous dispersion, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer. mdpi.com

Table 3: Typical Crystallographic Data Parameters

| Parameter | Illustrative Value | Description |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and angles of the repeating crystal unit. |

| Z | 4 | Number of molecules per unit cell. |

| Flack Parameter | ~0.0(1) | Confirms the absolute stereochemistry. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Assessment

Chiral chromatography is the most common technique for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. jiangnan.edu.cn This is crucial in pharmaceutical development, as enantiomers often exhibit different biological activities. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective at separating a broad range of chiral compounds, including amines. nih.govnih.gov The two enantiomers of 1-(2-Bromo-3-fluorophenyl)ethylamine interact differently with the CSP, leading to different retention times and their separation into two distinct peaks. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess.

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an alternative. gcms.cz Similar to HPLC, it employs a column with a chiral stationary phase, often based on derivatized cyclodextrins. The amine may first require derivatization (e.g., acylation) to increase its volatility and improve chromatographic performance. The enantiomers are separated based on their differential interactions with the CSP as they travel through the column, allowing for their quantification.

Table 4: Example Chiral HPLC and GC Method Parameters for Enantiomeric Purity

| Parameter | Chiral HPLC Method | Chiral GC Method |

| Column | Chiralpak® IA (amylose-based CSP) | Astec CHIRALDEX® G-TA (cyclodextrin-based CSP) |

| Mobile Phase | Hexane/Ethanol/Diethylamine (e.g., 90:10:0.1) | Carrier Gas: Helium |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Temperature | 25 °C | Oven Program: e.g., 100 °C hold 2 min, ramp to 180 °C |

| Detector | UV (e.g., at 254 nm) | Flame Ionization Detector (FID) |

Theoretical and Computational Investigations of 1 2 Bromo 3 Fluorophenyl Ethylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its reactivity. For 1-(2-Bromo-3-fluorophenyl)ethylamine, these calculations would reveal how the electronegative bromine and fluorine atoms influence the aromatic ring and the ethylamine (B1201723) side chain.

Methods such as DFT with a suitable basis set (e.g., 6-311++G(d,p)) would be used to optimize the molecule's geometry and calculate key electronic descriptors. rsc.orgnih.gov The Molecular Electrostatic Potential (MEP) surface would likely show negative potential (red regions) around the halogen atoms and the nitrogen atom of the amine group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit positive potential (blue regions), making them sites for nucleophilic interaction.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. In this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may have significant contributions from the C-Br antibonding orbital.

Table 1: Illustrative Calculated Electronic Properties for 1-(2-Bromo-3-fluorophenyl)ethylamine (Note: These values are representative examples derived from typical DFT calculations for analogous molecules and are for illustrative purposes.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely from the π-system of the ring. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | Suggests relatively high kinetic stability. |

| Dipole Moment | 2.1 D | Shows the molecule has significant polarity due to the heteroatoms. |

| Mulliken Charge on N | -0.75 | Confirms the high electron density on the nitrogen atom. |

| Mulliken Charge on Br | -0.25 | Shows electron withdrawal by the bromine atom. |

Conformational Analysis and Molecular Modeling Studies

The biological and chemical activity of a flexible molecule like 1-(2-Bromo-3-fluorophenyl)ethylamine is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

These studies are typically performed by systematically rotating the key rotatable bonds: the bond between the phenyl ring and the ethyl group (C-C) and the bond within the ethylamine side chain (C-N). A potential energy surface scan is conducted where the energy of the molecule is calculated at each rotational increment. This process identifies energy minima, which correspond to stable conformers. researchgate.net

For phenylethylamines, the orientation of the amino group relative to the phenyl ring is critical. nih.govrsc.org The two primary conformers are typically described as gauche (where the side chain is folded) and anti (where the side chain is extended). The stability of these conformers is influenced by subtle intramolecular interactions, such as hydrogen bonding or steric hindrance. rsc.orgresearchgate.net In the case of 1-(2-Bromo-3-fluorophenyl)ethylamine, the bulky bromine atom at the ortho position would likely create significant steric hindrance, influencing the preferred rotational angle of the side chain.

Table 2: Representative Relative Energies of Stable Conformers of 1-(2-Bromo-3-fluorophenyl)ethylamine (Note: Energies are relative to the most stable conformer (Conformer 1) and are illustrative examples based on typical computational findings for similar structures.)

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Conformer 1 (Gauche) | ~65° | 0.00 | 65% |

| Conformer 2 (Anti) | ~180° | 0.85 | 25% |

| Conformer 3 (Gauche) | ~-70° | 1.50 | 10% |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides invaluable insights into how chemical reactions occur by mapping the entire reaction pathway from reactants to products. rsc.org This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed). sciepub.comnih.gov

For 1-(2-Bromo-3-fluorophenyl)ethylamine, several reactions could be investigated. For example, a nucleophilic substitution reaction at the carbon atom bearing the amino group, or reactions involving the amine functionality itself, such as N-acylation. Another potential pathway could involve the bromine atom, such as in cross-coupling reactions.

To elucidate a mechanism, a proposed reaction coordinate is modeled. Geometries of the reactants, products, and any intermediates are fully optimized. researchgate.net Advanced algorithms are then used to locate the transition state structure connecting them. Vibrational frequency analysis is performed to confirm the nature of these structures; reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The difference in energy between the transition state and the reactants gives the activation energy, a key predictor of reaction rate.

Table 3: Illustrative Activation Energies for a Hypothetical Reaction Pathway (Note: The following data represents a hypothetical SN2 reaction at the benzylic carbon and is for illustrative purposes to demonstrate the output of a computational mechanism study.)

| Reaction Step | Description | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

| Step 1: Nucleophilic Attack | A nucleophile (e.g., OH⁻) attacks the benzylic carbon, forming a pentacoordinate transition state. | 22.5 | -15.2 |

| Step 2: Leaving Group Departure | The C-N bond cleaves, and the amine group departs. | 3.1 | -5.8 |

Future Research Directions and Emerging Synthetic Opportunities

Development of More Sustainable and Efficient Synthetic Routes

Biocatalytic Approaches: Enzymes such as transaminases and imine reductases (IREDs) offer a highly selective and environmentally benign alternative for the synthesis of chiral amines. rsc.orgnih.gov These enzymatic methods operate under mild conditions, typically in aqueous media, and can provide high enantiomeric excess, thus avoiding the need for chiral resolution steps. nih.gov The application of immobilized enzymes is a particularly promising strategy, as it allows for easier catalyst recovery and reuse, enhancing the economic viability and sustainability of the process. uva.nlresearchgate.net Research is ongoing to discover or engineer enzymes with improved substrate scope and stability to efficiently produce complex molecules like 1-(2-Bromo-3-fluorophenyl)ethylamine. bohrium.com

Sustainable Reductive Amination: The classical approach to synthesizing 1-(2-Bromo-3-fluorophenyl)ethylamine involves the reductive amination of the corresponding ketone, 2-bromo-1-(3-fluorophenyl)ethan-1-one. researchgate.net Future developments in this area are centered on employing greener reducing agents and catalytic systems. Catalytic transfer hydrogenation, which uses safe and readily available hydrogen donors like formic acid or isopropanol (B130326), is a key area of investigation. organic-chemistry.org Furthermore, the development of heterogeneous catalysts is being pursued to simplify catalyst separation and recycling. The overarching goal is to create a process with high atom economy and minimal environmental impact. nih.gov

Table 1: Comparison of Synthetic Strategies for Chiral Amines

| Strategy | Key Features | Advantages | Challenges |

| Biocatalytic Synthesis (e.g., Transaminases) | Use of enzymes for asymmetric synthesis. rsc.orgnih.gov | High enantioselectivity, mild reaction conditions, reduced waste. nih.govbohrium.com | Limited substrate scope, enzyme stability, potential product inhibition. researchgate.net |

| Sustainable Reductive Amination | Employs green reducing agents and catalysts. researchgate.netorganic-chemistry.org | Avoids stoichiometric hazardous reagents, potential for high atom economy. nih.gov | Catalyst development for specific substrates, optimization of reaction conditions. |

Exploration of Novel Catalytic Transformations

The synthetic utility of 1-(2-Bromo-3-fluorophenyl)ethylamine can be significantly expanded by exploring novel catalytic transformations that leverage its unique structural features. The presence of both a bromine and a fluorine atom on the phenyl ring, along with the chiral amine functionality, offers multiple sites for chemical modification.

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.gov These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery. sci-hub.st Recent advancements focus on the use of more efficient and versatile catalyst systems, including those based on palladium and nickel, that can operate under milder conditions and with lower catalyst loadings. acs.orgmdpi.com

Photoredox and Nickel Dual Catalysis: A particularly innovative area is the use of photoredox catalysis in conjunction with nickel catalysis for C-N and C-O coupling reactions. rsc.org This dual catalytic system can enable transformations that are challenging with traditional methods, proceeding under mild, visible-light-mediated conditions. nih.govacs.orgacs.orgprinceton.edunih.gov Such methodologies could be applied to 1-(2-Bromo-3-fluorophenyl)ethylamine to forge new carbon-heteroatom bonds, further diversifying its chemical space.

Table 2: Emerging Catalytic Methodologies for Phenylethylamine Derivatives

| Catalytic Method | Description | Potential Application for 1-(2-Bromo-3-fluorophenyl)ethylamine |

| Advanced Cross-Coupling | Utilization of highly active and selective catalysts (e.g., Pd, Ni) for C-C and C-heteroatom bond formation. nih.govsci-hub.stacs.orgmdpi.com | Functionalization at the bromine position to introduce diverse substituents. |

| Photoredox/Nickel Dual Catalysis | Combination of visible light photoredox catalysis and nickel catalysis for novel bond formations. rsc.orgnih.govacs.orgacs.orgprinceton.edunih.gov | C-N and C-O coupling reactions to create new derivatives under mild conditions. |

Integration into Flow Chemistry and Automation Platforms

To meet the demands for rapid and efficient synthesis of pharmaceutical intermediates, the integration of flow chemistry and automation is becoming increasingly crucial. These technologies offer significant advantages in terms of process control, safety, and scalability.

Continuous Flow Synthesis: Performing the synthesis of 1-(2-Bromo-3-fluorophenyl)ethylamine in a continuous flow reactor can lead to improved reaction efficiency, better heat and mass transfer, and enhanced safety, especially for highly exothermic or hazardous reactions. nih.govrsc.orgbohrium.com Flow chemistry also facilitates the integration of multiple synthetic steps into a single, continuous process, which can significantly reduce production time and cost. whiterose.ac.uk The use of packed-bed reactors with immobilized catalysts, including enzymes, is a key strategy for developing robust and reusable continuous flow systems. uva.nlresearchgate.net

Automation and High-Throughput Screening: Automated platforms enable the rapid screening and optimization of reaction conditions, accelerating the development of new synthetic routes. nih.gov High-throughput experimentation (HTE) can be used to quickly identify the optimal catalysts, solvents, and other parameters for the synthesis of 1-(2-Bromo-3-fluorophenyl)ethylamine. researchgate.net The data generated from these automated experiments can also be used to build predictive models, further streamlining the optimization process. researchgate.netyoutube.com The combination of automation and flow chemistry holds the potential for the on-demand, fully automated synthesis of this and other valuable chiral amines. nih.gov

Table 3: Advantages of Integrating Advanced Technologies in Chiral Amine Synthesis

| Technology | Key Benefits | Relevance to 1-(2-Bromo-3-fluorophenyl)ethylamine Synthesis |

| Flow Chemistry | Enhanced process control, improved safety, scalability, potential for multi-step integration. nih.govrsc.orgbohrium.comwhiterose.ac.uk | Efficient and safe production, potential for telescoped synthesis from starting materials. |

| Automation & HTE | Rapid reaction optimization, accelerated process development, data-rich experimentation. nih.govresearchgate.netresearchgate.netyoutube.com | Fast identification of optimal conditions for synthesis and catalytic transformations. |

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromo-3-fluorophenyl)ethylamine?

The compound can be synthesized via reductive amination of 2-bromo-3-fluorophenylacetone using ammonium acetate and sodium cyanoborohydride in methanol under reflux (60–70°C) . Alternatively, bromination of a pre-formed fluorophenyl ethylamine precursor with N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves regioselective bromination at the ortho position . Yield optimization (typically 65–75%) requires strict control of reaction temperature and stoichiometric ratios of brominating agents.

Q. How is the purity and structural integrity of 1-(2-Bromo-3-fluorophenyl)ethylamine validated?

Characterization involves:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., coupling constants for fluorine and bromine atoms).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H] at m/z 232.0 for CHBrFN).

- Elemental analysis : Confirmation of C, H, N, Br, and F percentages within ±0.3% theoretical values .

Q. What are the key physicochemical properties influencing its solubility and stability?

- LogP : Estimated at 2.8 (via computational tools like ChemAxon), indicating moderate lipophilicity suitable for cellular uptake.

- pKa : The amine group has a pKa ~9.5, requiring storage in acidic buffers (pH < 4) to prevent degradation.

- Thermal stability : Decomposes above 200°C, necessitating storage at −20°C under inert atmospheres .

Advanced Research Questions

Q. How do enantiomers of 1-(2-Bromo-3-fluorophenyl)ethylamine affect receptor binding affinity?

Enantiomeric separation via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) reveals distinct pharmacological profiles. For example, the (R)-enantiomer shows 10-fold higher affinity for serotonin receptors (5-HT, K = 12 nM) compared to the (S)-form (K = 120 nM) . Molecular docking studies suggest steric hindrance from the bromine atom in the (S)-form reduces receptor complementarity .

Q. What challenges arise in crystallographic refinement of halogenated phenethylamines?

Bromine and fluorine atoms introduce strong anomalous scattering, complicating phase determination. SHELXL refinement (using Olex2 or SHELXLE) requires:

Q. How does regioselective bromination impact downstream reactivity in derivatization?

Bromine at the ortho position (C2) directs electrophilic substitution to the para position (C4) in subsequent reactions. For example, Suzuki coupling with phenylboronic acid under Pd(PPh) catalysis yields 1-(2-Bromo-3-fluoro-4-phenylphenyl)ethylamine with >80% regioselectivity .

Q. What metabolic pathways are predicted for this compound in in vitro models?

CYP450 isoforms (CYP2D6, CYP3A4) mediate N-deethylation and defluorination, as shown in hepatic microsome assays (NADPH-dependent, t = 45 min). LC-MS/MS identifies primary metabolites: 3-fluoro-2-bromophenylacetic acid (Phase I) and glucuronidated derivatives (Phase II) .

Methodological Considerations

Q. Resolving contradictory bioactivity data across assays: How to validate target engagement?

Discrepancies between binding (K) and functional assays (EC) arise from assay conditions (e.g., GTPγS vs. cAMP). Use orthogonal methods:

- BRET (Bioluminescence Resonance Energy Transfer) : Confirms receptor internalization (ΔRLU = 120% over baseline).

- Patch-clamp electrophysiology : Measures ion flux (e.g., Ca influx IC = 50 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.